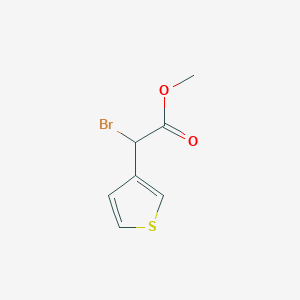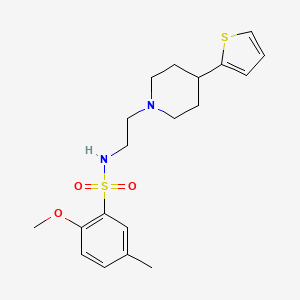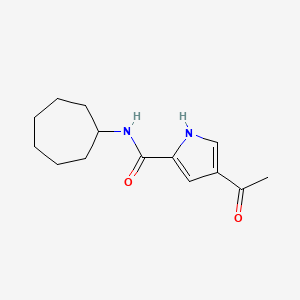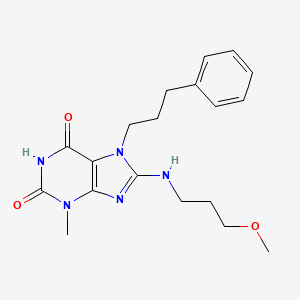
1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 38 bonds; 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aromatic), 1 hydroxyl group, and 2 ethers (aromatic) .Chemical Reactions Analysis
The pyrrolidine ring, a key component of “this compound”, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors, and the structure–activity relationship (SAR) of the studied compounds can be described .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 279.29 . More specific properties such as melting point, boiling point, solubility, and others are not mentioned in the available resources.Applications De Recherche Scientifique
Structural Insights and Chemical Behavior
The structural analysis of compounds similar to 1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid reveals their planarity and the orientation of functional groups due to steric interactions. For example, studies on 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid show that these compounds have nearly planar structures, with methyl and/or carboxylic acid groups lying out of the molecular plane. This orientation is significant for understanding the chemical reactivity and potential applications of such compounds in synthesis and material science (Barich, Zell, Powell, & Munson, 2004).
Applications in Material Science
The ability of similar compounds to form specific structural motifs through hydrogen bonding or metal coordination highlights their applicability in the design of new materials. For instance, the interaction of metal ions with derivatives of dimethoxybenzoic acids in the formation of polymeric complexes showcases the potential of these compounds in creating materials with unique properties, such as thermal stability or specific coordination geometries (Erre, Micera, Gulinati, & Cariati, 1992).
Synthesis and Catalysis
Research on the synthesis and characterization of new polymers derived from compounds containing pyrrolidine and carboxylic acid groups emphasizes the importance of these molecules in developing novel polymeric materials with potential applications in various industries. Such studies often focus on understanding the polymers' thermal properties and solubility, which are crucial for their practical applications (Faghihi & Mozaffari, 2008).
Orientations Futures
The pyrrolidine ring, a key component of “1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid”, continues to be a subject of interest in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-(2,4-dimethoxybenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-9-5-6-10(12(8-9)20-2)13(16)15-7-3-4-11(15)14(17)18/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVWPEHEQFOSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2817516.png)
![N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2817517.png)



![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)


